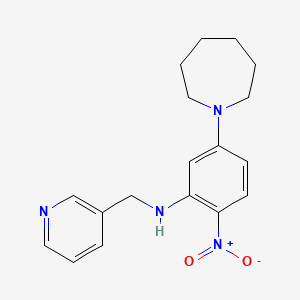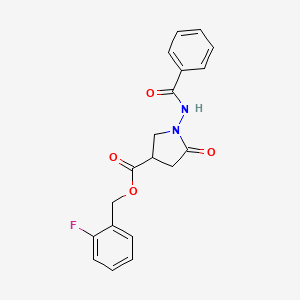
5-(azepan-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline
Vue d'ensemble
Description
5-(azepan-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline is a complex organic compound that features a combination of azepane, nitro, and pyridine functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Pyridine attachment: The pyridine moiety can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Amines: Reduction of the nitro group.
Substituted derivatives: Various functional groups can be introduced through substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(azepan-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-azepanyl)-2-nitroaniline: Lacks the pyridine moiety.
2-nitro-N-(3-pyridinylmethyl)aniline: Lacks the azepane ring.
5-(1-azepanyl)-N-(3-pyridinylmethyl)aniline: Lacks the nitro group.
Uniqueness
The combination of azepane, nitro, and pyridine groups in 5-(azepan-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-22(24)18-8-7-16(21-10-3-1-2-4-11-21)12-17(18)20-14-15-6-5-9-19-13-15/h5-9,12-13,20H,1-4,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNASWYHFLDSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(6-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate](/img/structure/B4223720.png)

![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4223749.png)
![N-allyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide](/img/structure/B4223755.png)
![1'-allyl-7-chloro-2-(2-hydroxyethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4223762.png)
![N-butyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4223764.png)
![3-({1-[(3-Chlorophenyl)carbonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4223773.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4223782.png)

![3-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4223802.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-mesitylglycinamide](/img/structure/B4223809.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B4223817.png)
![methyl 2-{[2-methyl-N-(2-thienylcarbonyl)alanyl]amino}benzoate](/img/structure/B4223822.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4223829.png)
